

Spectroscopic Data for H-D-Arg-OMe·2HCl: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *H-D-Arg-OMe·2HCl*

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This guide provides an in-depth analysis of the spectroscopic data for D-Arginine methyl ester dihydrochloride (H-D-Arg-OMe·2HCl), a crucial derivative of the amino acid arginine used in biochemical research and pharmaceutical development. Understanding the spectroscopic signature of this compound is paramount for its identification, purity assessment, and quality control. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying principles and experimental considerations for acquiring and interpreting these spectra.

Introduction to H-D-Arg-OMe·2HCl

D-Arginine methyl ester dihydrochloride is the methyl ester of the D-enantiomer of arginine, presented as a dihydrochloride salt to enhance its stability and solubility. Its molecular structure is given below:

Structure:

The presence of multiple functional groups—a primary amine, a guanidinium group, and an ester—gives rise to a rich and informative spectroscopic profile. This guide will systematically dissect this profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For H-D-Arg-OMe·2HCl, both ^1H and ^{13}C NMR provide unambiguous confirmation of

its structure. The data presented here is for the L-enantiomer, H-L-Arg-OMe·2HCl, as the NMR spectra of enantiomers are identical in an achiral solvent. The data is sourced from SpectraBase.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 1: ¹H NMR Spectral Data for H-L-Arg-OMe·2HCl in D₂O

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.1	Triplet	1H	α-CH
~3.8	Singlet	3H	O-CH ₃
~3.2	Triplet	2H	δ-CH ₂
~1.9	Multiplet	2H	β-CH ₂
~1.7	Multiplet	2H	γ-CH ₂

Interpretation:

- α-CH (~4.1 ppm): The proton on the α-carbon is deshielded by the adjacent amino and ester groups, appearing as a triplet due to coupling with the two protons of the β-CH₂ group.
- O-CH₃ (~3.8 ppm): The three protons of the methyl ester group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet.
- δ-CH₂ (~3.2 ppm): These protons are adjacent to the guanidinium group's nitrogen, causing a downfield shift. They appear as a triplet due to coupling with the γ-CH₂ protons.
- β-CH₂ and γ-CH₂ (~1.9 and ~1.7 ppm): These methylene groups in the alkyl chain appear as complex multiplets due to coupling with each other and with the α-CH and δ-CH₂ protons, respectively.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table 2: ^{13}C NMR Spectral Data for H-L-Arg-OMe·2HCl in D₂O

Chemical Shift (ppm)	Assignment
~172	C=O (Ester)
~157	C (Guanidinium)
~54	α -C
~53	O-CH ₃
~41	δ -C
~28	β -C
~24	γ -C

Interpretation:

- C=O (~172 ppm): The carbonyl carbon of the ester group is highly deshielded and appears furthest downfield.
- C (Guanidinium) (~157 ppm): The central carbon of the guanidinium group is also significantly deshielded due to the three attached nitrogen atoms.
- α -C and O-CH₃ (~54 and ~53 ppm): The α -carbon and the methyl ester carbon appear in the midfield region.
- δ -C, β -C, and γ -C (~41, ~28, and ~24 ppm): The carbons of the aliphatic side chain appear in the upfield region, with the δ -carbon being the most deshielded due to its proximity to the guanidinium group.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of H-D-Arg-OMe·2HCl.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of H-D-Arg-OMe·2HCl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). D₂O is often preferred due to the compound's high polarity.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Apply a solvent suppression technique if necessary, especially when using D₂O, to attenuate the residual HOD peak.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- **Data Processing:**
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the spectra.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., DSS or TSP for D₂O).
- Integrate the peaks in the ¹H NMR spectrum.

Causality Behind Experimental Choices:

- Choice of Solvent: The selection of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. The choice of D₂O or Methanol-d₄ is dictated by the solubility of the analyte.
- High-Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion, which is crucial for resolving the overlapping multiplets of the β- and γ-protons.
- Proton Decoupling in ¹³C NMR: This technique simplifies the spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon atom, which aids in interpretation. For a more detailed analysis, refer to standard texts on spectroscopy by Pavia et al.[2] or Silverstein et al.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is unique to the compound. The IR spectrum of H-D-Arg-OMe·2HCl will show characteristic absorption bands for its various functional groups. The data presented is for the L-enantiomer from SpectraBase.[1]

Table 3: Key IR Absorption Bands for H-L-Arg-OMe·2HCl

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3100	Broad, Strong	N-H stretching (amine and guanidinium)
3000 - 2850	Medium	C-H stretching (aliphatic)
~1740	Strong	C=O stretching (ester)
~1670	Strong	C=N stretching (guanidinium)
~1600	Medium	N-H bending (amine)
~1250	Strong	C-O stretching (ester)

Interpretation:

- N-H Stretching (3400 - 3100 cm⁻¹): The broad and strong absorption in this region is characteristic of the N-H stretching vibrations of the primary amine and the guanidinium group. The broadness is due to hydrogen bonding.
- C-H Stretching (3000 - 2850 cm⁻¹): These absorptions are due to the stretching vibrations of the C-H bonds in the aliphatic side chain and the methyl group.
- C=O Stretching (~1740 cm⁻¹): A strong, sharp peak in this region is a definitive indicator of the carbonyl group of the ester.
- C=N Stretching (~1670 cm⁻¹): The stretching vibration of the carbon-nitrogen double bond in the protonated guanidinium group gives rise to a strong absorption here.
- N-H Bending (~1600 cm⁻¹): The bending vibration of the N-H bonds of the primary amine appears in this region.
- C-O Stretching (~1250 cm⁻¹): The C-O single bond stretch of the ester functional group results in a strong absorption band.

Experimental Protocol for FTIR Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

- **Instrument Preparation:** Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- **Background Scan:** Acquire a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
- **Sample Application:** Place a small amount of the solid H-D-Arg-OMe·2HCl powder onto the ATR crystal.
- **Pressure Application:** Use the instrument's pressure arm to ensure good contact between the sample and the crystal.
- **Spectrum Acquisition:** Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
- **Data Processing:** The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Causality Behind Experimental Choices:

- **ATR Technique:** ATR is a common and convenient method for analyzing solid samples directly without the need for preparing KBr pellets, which can be time-consuming and sensitive to moisture.
- **Background Correction:** This is a crucial step to obtain a clean spectrum of the sample by eliminating interfering signals from the surrounding environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For H-D-Arg-OMe·2HCl, a soft ionization technique like Electrospray Ionization (ESI) is ideal to observe the molecular ion with minimal fragmentation.

Expected Mass Spectrum (ESI-MS):

- **Molecular Formula:** C₇H₁₆N₄O₂

- Molecular Weight (as free base): 188.23 g/mol
- Molecular Weight (as dihydrochloride): 261.15 g/mol

In positive ion mode ESI-MS, the protonated molecule $[M+H]^+$ is expected as the base peak.

- $[M+H]^+$ (protonated free base): $m/z = 189.24$

Plausible Fragmentation Pattern:

Collision-Induced Dissociation (CID) of the $[M+H]^+$ ion would likely lead to the following fragment ions, based on the known fragmentation of protonated arginine and its derivatives.^[3]
^[4]

Table 4: Predicted Major Fragment Ions for Protonated H-D-Arg-OMe in ESI-MS/MS

m/z	Loss	Plausible Structure of Fragment
172.2	Loss of NH_3 (Ammonia)	Loss of ammonia from the α -amino or guanidinium group.
130.1	Loss of $HN=C(NH_2)_2$ (Guanidine)	Cleavage of the δ -C and guanidinium nitrogen bond.
116.1	Loss of the guanidinium group side chain	Loss of the entire guanidinium-containing side chain fragment.
74.1	Loss of the ester and adjacent carbons	A common fragment for α -amino acids.
60.1	$[HN=C(NH_2)_2 + H]^+$	The protonated guanidine group itself.

Experimental Protocol for ESI-MS

Methodology:

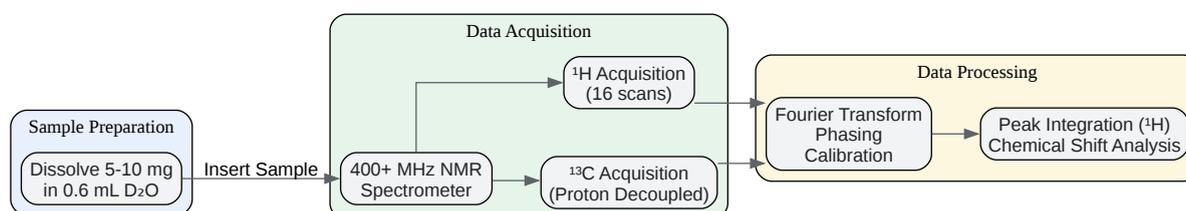
- **Sample Preparation:** Prepare a dilute solution of H-D-Arg-OMe·2HCl (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
- **Infusion:** Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
- **Ionization:** Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.
- **Desolvation:** Use a heated capillary and a counter-current of nitrogen gas to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.
- **Mass Analysis:**
 - **Full Scan MS:** Acquire a full scan mass spectrum to identify the protonated molecular ion $[M+H]^+$.
 - **Tandem MS (MS/MS):** Select the $[M+H]^+$ ion (m/z 189.24) as the precursor ion and subject it to CID with a collision gas (e.g., argon or nitrogen) to induce fragmentation. Acquire the product ion spectrum.
- **Data Analysis:** Analyze the full scan spectrum for the molecular ion and the MS/MS spectrum for characteristic fragment ions to confirm the structure.

Causality Behind Experimental Choices:

- **ESI:** This soft ionization technique is chosen to minimize in-source fragmentation and preserve the molecular ion, which is essential for determining the molecular weight.
- **Acidified Solvent:** The addition of formic acid ensures an acidic environment, which promotes the protonation of the basic sites (amino and guanidinium groups) on the analyte, leading to the formation of the $[M+H]^+$ ion.
- **Tandem MS:** MS/MS is a powerful tool for structural confirmation. By fragmenting a specific precursor ion, a unique fragmentation pattern is generated that is characteristic of the molecule's structure.

Visualized Experimental Workflows

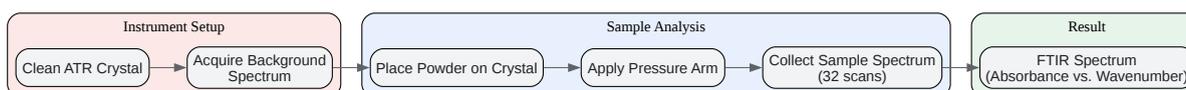
NMR Spectroscopy Workflow



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Caption: Workflow for NMR analysis of H-D-Arg-OMe·2HCl.

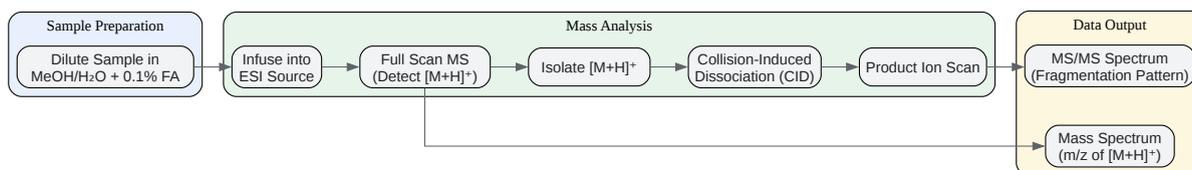
FTIR-ATR Spectroscopy Workflow



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Caption: Workflow for FTIR-ATR analysis of H-D-Arg-OMe·2HCl.

ESI-MS/MS Workflow



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Caption: Workflow for ESI-MS/MS analysis of H-D-Arg-OMe·2HCl.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of H-D-Arg-OMe·2HCl. The ^1H and ^{13}C NMR spectra confirm the carbon-hydrogen framework and the presence of all functional groups. The IR spectrum provides a unique vibrational fingerprint, corroborating the functional groups identified by NMR. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. Together, these techniques offer a robust analytical toolkit for researchers, scientists, and drug development professionals working with this important amino acid derivative.

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